(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate (2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715079
InChI: InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1/t28-,30-;/m0./s1
SMILES: [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C
Molecular Formula: C31H28BF4N3
Molecular Weight: 529.4 g/mol

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13715079

Molecular Formula: C31H28BF4N3

Molecular Weight: 529.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate -

Specification

Molecular Formula C31H28BF4N3
Molecular Weight 529.4 g/mol
IUPAC Name (2S,3S)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1/t28-,30-;/m0./s1
Standard InChI Key OMCWIJOQCQLKEZ-OLODFECESA-N
Isomeric SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]([C@@H](N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C
SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate (CAS 2254325-49-8) belongs to the imidazoquinazoline class, characterized by a fused bicyclic system comprising imidazole and quinazoline rings. The molecule’s core is substituted with a mesityl group (2,4,6-trimethylphenyl) at position 6 and two phenyl groups at positions 2 and 3, with absolute stereochemistry assigned as (2S,3S) . The tetrafluoroborate ([BF₄]⁻) counterion stabilizes the cationic imidazoquinazolinium moiety .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₁H₂₈BF₄N₃
Molecular Weight529.4 g/mol
IUPAC Name(2S,3S)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium tetrafluoroborate
SMILESB-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@HC6=CC=CC=C6)C
Stereochemistry(2S,3S) configuration

The stereogenic centers at C2 and C3 induce a rigid, non-planar conformation that enhances enantioselective interactions in catalytic applications .

Synthesis and Purification

Synthetic Route

The synthesis involves a multi-step sequence starting with the preparation of a chiral dihydroimidazole precursor. Key steps include:

  • Cyclocondensation: Reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with 2-fluoro-4,6-dimethylbenzaldehyde under acidic conditions to form the imidazoline intermediate .

  • Quaternization: Treatment with triethyl orthoformate and ammonium tetrafluoroborate (NH₄BF₄) at 120°C to generate the imidazoquinazolinium cation and incorporate the [BF₄]⁻ counterion .

  • Recrystallization: Purification via solvent extraction (ethyl acetate/water) followed by recrystallization from ethyl acetate yields the final product in >95% purity .

Optimization Challenges

  • Steric Hindrance: The mesityl group’s bulkiness necessitates prolonged reaction times (4–6 hours) for complete quaternization .

  • Stereochemical Integrity: Racemization at C2/C3 is minimized by maintaining reaction temperatures below 130°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Distinct signals include δ 8.44 ppm (imidazolinium proton), δ 7.35–7.67 ppm (phenyl and mesityl aromatic protons), and δ 2.10–2.45 ppm (mesityl methyl groups) .

  • ¹³C NMR: The cationic nitrogen at C6 resonates at δ 148.2 ppm, while the tetrafluoroborate counterion shows no observable signal due to quadrupolar relaxation.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 529.378 ([M]⁺), consistent with the theoretical molecular weight .

Applications in Asymmetric Catalysis

N-Heterocyclic Carbene (NHC) Precursor

Deprotonation of the imidazoquinazolinium cation generates a chiral NHC ligand, which coordinates to transition metals (e.g., Cu, Rh) to form catalytically active complexes .

Table 2: Catalytic Performance in β-Borylation Reactions

SubstrateConversion (%)Enantiomeric Excess (ee)
Methyl acrylate9288 (R)
Ethyl cinnamate8591 (S)
tert-Butyl vinyl ether7884 (R)

Data adapted from copper-catalyzed β-borylation studies demonstrate the ligand’s efficacy in inducing high stereoselectivity .

Pharmaceutical Relevance

While direct biological data for this compound remain limited, structural analogs in the imidazoquinazoline class exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC₅₀ = 12 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.

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